1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester is a complex organic compound with a unique structure that combines a pyrrole ring with various functional groups
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester involves several steps. One common method includes the condensation of 1-ethyl-3,5-dimethylpyrrole-2-carboxylic acid with 4-(phenylmethyl)-1-piperazinecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol under acidic conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming new derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrrole derivatives and piperazine compounds.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester include:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound lacks the piperazine and phenylmethyl groups, making it less complex and potentially less versatile in its applications.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C23H31N3O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazine-1-carbonyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C23H31N3O3/c1-5-26-18(4)20(17(3)21(26)23(28)29-6-2)22(27)25-14-12-24(13-15-25)16-19-10-8-7-9-11-19/h7-11H,5-6,12-16H2,1-4H3 |
InChI Key |
BEPDKTMMVYTHND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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